5-(2,3-Dimethylphenyl)pyridin-2-amine

説明

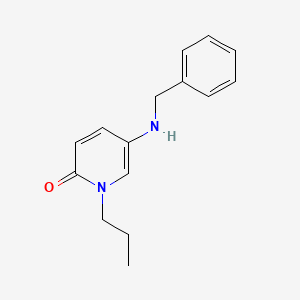

5-(2,3-Dimethylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.26 . It is used for research purposes .

Molecular Structure Analysis

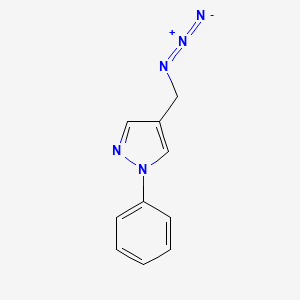

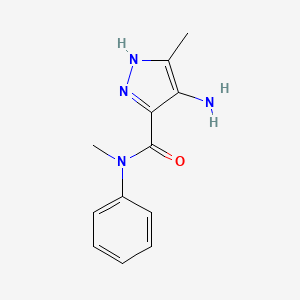

The molecular structure of 5-(2,3-Dimethylphenyl)pyridin-2-amine consists of a pyridine ring attached to a phenyl ring with two methyl groups at the 2nd and 3rd positions . The nitrogen atom in the pyridine ring is also attached to an amine group .科学的研究の応用

-

Pharmacological Applications of Diazine Alkaloids

- Application Summary : Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are widespread two-nitrogen containing compounds that serve as a central building block for a wide range of pharmacological applications .

- Methods of Application : The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results : Diazines are reported to exhibit a wide range of activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Synthesis of Novel Pyridine Derivatives via Suzuki Cross-Coupling Reaction

- Application Summary : The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .

- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to produce these novel pyridine derivatives .

- Results : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals. They also exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities .

-

Coordination Chemistry of Bulky Aminopyridinates with Main Group and Transition Metals

- Application Summary : The coordination chemistry of bidentate aminopyridinato ligands (ApH), in particular 2-aminopyridines, is a highly popular area of research .

- Methods of Application : These ligands have played a prominent role as alternatives to cyclopentadienyl ligands in coordination chemistry .

- Results : The steric crowding allowed the stabilization of transition metals in unusually low oxidation conditions .

-

Synthesis and Vectorial Functionalisation of Pyrazolo [3,4-c]pyridines

- Application Summary : The study describes the synthesis of 5-halo-1H-pyrazolo [3,4-c]pyridine scaffolds and demonstrates how these compounds can be selectively elaborated along multiple growth-vectors .

- Methods of Application : N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination .

- Results : The synthesized pyrazolo [3,4-c]pyridines were found to have potential applications in fragment-based drug discovery (FBDD) .

-

Coordination Chemistry of Bulky Aminopryridinates with Main Group and Transition Metals

- Application Summary : The coordination chemistry of bidentate aminopyridinato ligands (ApH), in particular 2-aminopyridines, is a highly popular area of research .

- Methods of Application : These ligands have played a prominent role as alternatives to cyclopentadienyl ligands in coordination chemistry .

- Results : The steric crowding allowed the stabilization of transition metals in unusually low oxidation conditions .

-

Ru (II)–Pd (II) Dinuclear Complexes of Di (pyridin-2-yl)amino

- Application Summary : Dinuclear complexes bearing Ru(II) photoactive center are of interest for the development of efficient dual catalysts for many photocatalyzed reactions .

- Methods of Application : The complexes were synthesized through two-step reactions .

- Results : The complexes possess photoluminescence in argon-saturated MeCN solution with maxima in the range of 615–625 nm .

特性

IUPAC Name |

5-(2,3-dimethylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-4-3-5-12(10(9)2)11-6-7-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBNMGODHNQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CN=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dimethylphenyl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)